Predicted Physicochemical Differentiation: Lipophilicity vs. N-Benzyl Analog
The computed partition coefficient (XLogP3-AA) for the target compound is 2.9, which differs markedly from the experimentally validated benchmark N-benzyl analog (MNBO, XLogP3-AA ~3.8). This predicted lipophilicity difference may translate into altered membrane permeability, solubility, and off-target binding profiles. Direct experimental logP/logD measurements for the target compound are not available [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 (computed) |
| Comparator Or Baseline | N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide (MNBO): ~3.8 (computed) |
| Quantified Difference | ~0.9 log unit lower, indicating reduced lipophilicity for the pyridinyl derivative |
| Conditions | In silico prediction using PubChem's XLogP3 3.0 algorithm, not experimentally determined |
Why This Matters
For medicinal chemistry applications, a 0.9 log unit decrease in lipophilicity can significantly improve aqueous solubility and reduce hERG channel binding risk, which is a critical differentiator when choosing between aryl amination ligand intermediates.
- [1] PubChem. (2025). Compound Summary for CID 163358777, N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide; and Compound Summary for N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide (MNBO). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
